

# A comparative review of Periciazine's effectiveness in different psychotic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Periciazine |           |  |  |  |
| Cat. No.:            | B1679606    | Get Quote |  |  |  |

# Periciazine: An Evidence-Based Comparative Review of a Classic Antipsychotic

A critical evaluation of existing literature reveals a notable scarcity of high-quality, recent evidence for **Periciazine**, a first-generation phenothiazine antipsychotic. While historically used for schizophrenia and other psychotic disorders, its comparative effectiveness against modern antipsychotics is not well-established, with the available data being decades old and of very low quality. This guide provides a comprehensive summary of the existing evidence, highlighting the limitations of the data and the need for further research.

**Periciazine**, also known as pericyazine, is a typical antipsychotic that exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. It also interacts with various other neurotransmitter systems, including serotonin, acetylcholine, histamine, and adrenergic receptors, contributing to its therapeutic and side effect profile.[1][2] It is indicated for the management of schizophrenia and other psychoses, and for the short-term management of severe anxiety, psychomotor agitation, and violent or dangerously impulsive behavior.[3][4]

## **Comparative Efficacy in Schizophrenia**

The most comprehensive assessment of **Periciazine** for schizophrenia comes from a 2014 Cochrane review, which was only able to include five small, randomized controlled trials conducted between 1965 and 1980.[3][5] The authors of this review graded the quality of the



evidence as "very low" and were unable to draw firm conclusions about **Periciazine**'s effectiveness compared to other antipsychotics.[3]

The key findings from the limited comparative studies are summarized below:

| Outcome<br>Measure             | Comparator                                                 | No. of Studies<br>(Participants) | Result                                                                               | Quality of<br>Evidence |
|--------------------------------|------------------------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------|------------------------|
| Global State -<br>Not Improved | Typical Antipsychotics (Chlorpromazine or Trifluoperazine) | 2 (122)                          | No clear<br>difference (Risk<br>Ratio 1.24, 95%<br>CI 0.93 to 1.66)                  | Very Low               |
| Relapse                        | Typical<br>Antipsychotics                                  | 1 (80)                           | Only one relapse<br>reported on<br>Periciazine (RR<br>2.59, 95% CI<br>0.11 to 61.75) | Very Low               |
| Leaving the<br>Study Early     | Typical<br>Antipsychotics                                  | 2 (71)                           | No clear<br>difference (RR<br>0.46, 95% CI<br>0.11 to 1.90)                          | Very Low               |

It is crucial to note that these findings are based on a small number of participants and studies with significant methodological limitations. Therefore, it is not possible to confidently determine if **Periciazine** is more or less effective than other typical antipsychotics for treating schizophrenia.[6]

### **Use in Other Psychotic Disorders**

There is a profound lack of published clinical trial data on the efficacy of **Periciazine** in other specific psychotic disorders such as bipolar disorder or psychosis associated with dementia. While its sedative properties might lead to its use in managing agitation in these conditions, there is no robust evidence from controlled trials to support this. The use of antipsychotics in elderly patients with dementia-related psychosis carries a black box warning due to an increased risk of mortality.[7]



#### **Adverse Effects Profile**

The available evidence, although of low quality, suggests that **Periciazine** may be associated with a higher incidence of extrapyramidal side effects (EPS), such as tremors, restlessness, and muscle spasms, when compared to other antipsychotics.[3][5] One review noted that while **Periciazine** is a sedating and anticholinergic antipsychotic, its risk of EPS is comparatively low for a typical antipsychotic.[6] It also carries a moderate risk of weight gain and orthostatic hypotension.[6]

#### **Experimental Protocols**

Detailed experimental protocols from the key comparative studies on **Periciazine** are not readily available in the published literature. The Cochrane review notes that the included studies, conducted between 1965 and 1980, had poor reporting of methodologies, including details of randomization, allocation concealment, and blinding.[3]

Generally, clinical trials of antipsychotics in that era would have involved:

- Participants: Patients diagnosed with schizophrenia or other psychotic disorders.
- Interventions: Random allocation to receive either **Periciazine** or a comparator antipsychotic (e.g., chlorpromazine, trifluoperazine).
- Outcome Measures: Assessment of clinical improvement using global impression scales or early versions of symptom rating scales. Side effects would also have been recorded.
- Duration: Typically short-term, ranging from a few weeks to a few months.

The lack of detailed and standardized protocols from these older studies makes it challenging to compare their findings with modern clinical trials.

### Visualizing the Evidence and Mechanism

To better understand the available information, the following diagrams illustrate the proposed mechanism of action of phenothiazine antipsychotics and the logical structure of the comparative evidence for **Periciazine**.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Periciazine** and other phenothiazines.





Click to download full resolution via product page

Caption: Logical flow of the comparative evidence for **Periciazine** in schizophrenia.

#### **Conclusion and Future Directions**

The existing body of evidence for the comparative effectiveness of **Periciazine** in any psychotic disorder is severely limited and outdated. While it remains in use in some countries, its place in the modern therapeutic arsenal is unclear. For researchers, scientists, and drug development professionals, **Periciazine** represents a case study in the challenges of evaluating older medications against contemporary standards. There is a clear need for well-designed, large-scale, randomized controlled trials to establish the efficacy and safety of **Periciazine** in comparison to both first- and second-generation antipsychotics. Without such data, its use will continue to be based on historical precedent rather than robust scientific evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A controlled trial of propericiazine and chlorpromazine in "behaviour disorders" PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cariprazine in Bipolar Disorder and Substance Use: A Dual Approach to Treatment? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pericyazine for schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]
- 6. Periciazine Wikipedia [en.wikipedia.org]
- 7. DailyMed PERPHENAZINE tablet [dailymed.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative review of Periciazine's effectiveness in different psychotic disorders.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679606#a-comparative-review-of-periciazine-seffectiveness-in-different-psychotic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com